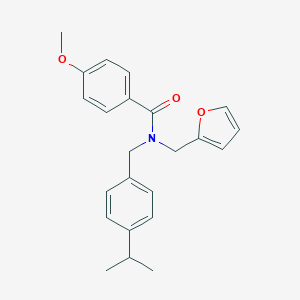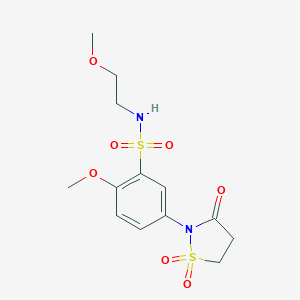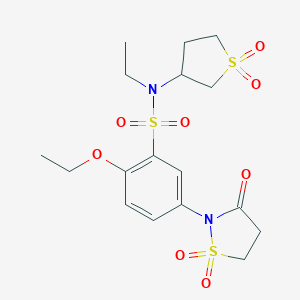![molecular formula C17H18N4O4S B241058 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, also known as CP-724714, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to inhibit the activity of the receptor tyrosine kinase, c-Met, which is involved in tumor growth and metastasis.
Aplicaciones Científicas De Investigación
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. The inhibition of c-Met activity by 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to reduce tumor growth and metastasis in preclinical models of various types of cancer, including lung, breast, and gastric cancer. In addition, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Mecanismo De Acción
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide inhibits c-Met activity by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways that are involved in tumor growth and metastasis. In addition, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been found to reduce tumor growth and metastasis, induce apoptosis in cancer cells, and enhance the effectiveness of other cancer treatments. However, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been found to have some toxicities, such as liver toxicity and hematological toxicity, which need to be further studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is its specificity for c-Met, which makes it a promising therapeutic agent for cancer treatment. However, 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has some limitations in lab experiments. For example, it has poor solubility in water, which makes it difficult to administer in vivo. In addition, the toxicities associated with 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide need to be further studied to determine the optimal dosage and administration schedule.
Direcciones Futuras
There are several future directions for the study of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. One direction is to further investigate the toxicities associated with this compound and develop strategies to mitigate these toxicities. Another direction is to explore the potential use of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide in combination with other cancer treatments, such as immunotherapy. Additionally, the development of more potent and selective c-Met inhibitors may improve the efficacy and safety of this class of compounds.
Métodos De Síntesis
The synthesis of 2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves the reaction of 5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to yield the final compound.
Propiedades
Nombre del producto |
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C17H18N4O4S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O4S/c1-3-6-25-12-5-4-10(7-13(12)24-2)15-11(8-18)16(23)21-17(20-15)26-9-14(19)22/h4-5,7H,3,6,9H2,1-2H3,(H2,19,22)(H,20,21,23) |
Clave InChI |
GRWQOOXMPQTWRN-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)